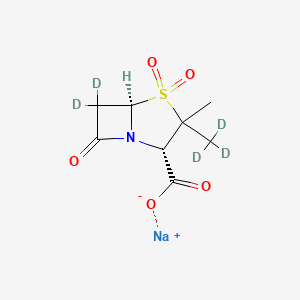
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is a chemical compound widely used in proteomics research. It is known for its unique properties, including its ability to react with primary amines and its water solubility. The compound has a molecular weight of 570.509 and a molecular formula of C16H15N6NaO10S3 .
Preparation Methods
The synthesis of Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate involves several steps. The starting materials typically include succinimidyl esters and azido-nitrobenzamides. The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the nitro group to an amino group.
Substitution: The compound can react with primary amines, forming stable amide bonds. Common reagents used in these reactions include thiol-containing compounds, which can cleave the disulfide bond, and reducing agents like dithiothreitol (DTT). .
Scientific Research Applications
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is extensively used in scientific research, particularly in:
Chemistry: It is used as a crosslinking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and detecting biomolecules.
Industry: The compound is used in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the succinimidyl ester group, which reacts with the amine group to form a stable amide bond. The azido group can be used for further functionalization through click chemistry, allowing for the attachment of various probes or tags .
Comparison with Similar Compounds
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is unique due to its combination of azido and nitrobenzamido groups, which provide versatility in chemical modifications. Similar compounds include:
Sulfo-SAND: Similar in structure but with different spacer arms and reactivity.
Sulphosuccinimidyl 2-(7-azido-4-methylcoumarin-3-acetamide)ethyl-1,3’-dithiopropionate: Another variant used for different labeling purposes
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern research.
Properties
Molecular Formula |
C16H15N6NaO10S3 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
InChI Key |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)







![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)





